molecular formula C19H26N2O3S B2525116 Tert-butyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate CAS No. 2034327-91-6

Tert-butyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate

Cat. No. B2525116
M. Wt: 362.49
InChI Key: YBOMTHPQZCWWGM-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are a class of chemicals that contain a six-membered ring with five carbon atoms and one nitrogen atom. The compound is a derivative of piperidine with a tert-butyl group attached to the nitrogen atom and a 4,7-dimethylbenzothiazol-2-yl)oxy group attached to the fourth carbon of the piperidine ring. This compound is not directly mentioned in the provided papers, but similar compounds with piperidine structures and tert-butyl groups are discussed, indicating its relevance in the field of synthetic organic chemistry and its potential use as an intermediate in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from simple precursors. For example, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone is reacted with BuLi and subsequently with alkyl halides to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . Another example is the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which involves amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate . These methods demonstrate the versatility of piperidine derivatives in organic synthesis and their potential as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic techniques such as NMR, MS, and IR. For instance, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was confirmed using NMR, MS, and FT-IR, and its crystal structure was evaluated using X-ray diffraction . Density functional theory (DFT) calculations are also used to optimize the molecular structure and compare it with experimental data . These studies provide detailed insights into the molecular geometry, electronic structure, and potential reactive sites of the compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions . The reactivity of these compounds is influenced by the substituents on the piperidine ring, which can direct the course of the reactions and affect the yield and selectivity of the products. For example, tert-butyl 4-oxopiperidine-1-carboxylate derivatives are promising synthons for the preparation of diverse piperidine derivatives, indicating their utility in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications in synthesis. These properties are often determined experimentally and can be influenced by the nature of the substituents on the piperidine ring. Computational methods, such as DFT, can also provide predictions of certain physicochemical properties, which are valuable for understanding the behavior of these compounds in different environments .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies

    Research has been conducted on developing efficient synthetic routes for tert-butyl piperidine-1-carboxylate derivatives, showcasing their importance as intermediates in drug synthesis. For instance, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is highlighted as a key step for small molecule anticancer drugs, indicating the relevance of these compounds in medicinal chemistry (Zhang et al., 2018).

  • Structural Studies

    Characterization techniques such as X-ray diffraction studies have been utilized to elucidate the molecular structures of tert-butyl piperidine-1-carboxylate derivatives. This not only provides insights into their chemical properties but also aids in the design of compounds with desired biological activities (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Antibacterial and Anthelmintic Activities: Some tert-butyl piperidine-1-carboxylate derivatives have been screened for their in vitro antibacterial and anthelmintic activities. Although the activities were found to be moderate, this demonstrates the potential of these compounds in the development of new therapeutic agents (Sanjeevarayappa et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 hazard symbol, indicating that it may cause skin irritation (H315) and eye irritation (H319) . Precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-12-6-7-13(2)16-15(12)20-17(25-16)23-14-8-10-21(11-9-14)18(22)24-19(3,4)5/h6-7,14H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOMTHPQZCWWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate

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